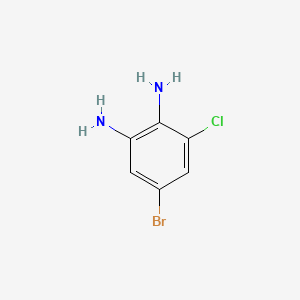

5-Bromo-3-chlorobenzene-1,2-diamine

CAS No.: 16429-44-0

Cat. No.: VC1972079

Molecular Formula: C6H6BrClN2

Molecular Weight: 221.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16429-44-0 |

|---|---|

| Molecular Formula | C6H6BrClN2 |

| Molecular Weight | 221.48 g/mol |

| IUPAC Name | 5-bromo-3-chlorobenzene-1,2-diamine |

| Standard InChI | InChI=1S/C6H6BrClN2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 |

| Standard InChI Key | VLJIODKDXFJLRA-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)N)Cl)Br |

| Canonical SMILES | C1=C(C=C(C(=C1N)N)Cl)Br |

Introduction

Chemical Identity and Nomenclature

5-Bromo-3-chlorobenzene-1,2-diamine is a halogenated aromatic diamine with the molecular formula C₆H₆BrClN₂. This compound is registered under CAS number 16429-44-0 and is known by several synonyms in chemical literature and commercial catalogs . The compound's structural identity is defined by its substitution pattern, with two amino groups positioned ortho to each other on a benzene ring, accompanied by bromine and chlorine atoms at meta positions relative to each other.

Nomenclature and Identifiers

The compound is recognized by multiple naming conventions and identifiers as presented in Table 1.

Table 1: Chemical Identifiers for 5-Bromo-3-chlorobenzene-1,2-diamine

| Identifier Type | Value |

|---|---|

| CAS Number | 16429-44-0 |

| IUPAC Name | 5-bromo-3-chlorobenzene-1,2-diamine |

| Common Names | 1,2-Diamino-5-bromo-3-chlorobenzene; 5-Bromo-3-chloro-1,2-diaminobenzene |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| InChI Key | VLJIODKDXFJLRA-UHFFFAOYSA-N |

| SMILES | NC1=CC(Br)=CC(Cl)=C1N |

| MDL Number | MFCD12028675 |

| European Community (EC) Number | 803-281-5 |

| PubChem ID | 351528 |

Physicochemical Properties

The physicochemical properties of 5-Bromo-3-chlorobenzene-1,2-diamine determine its behavior in chemical reactions, biological systems, and industrial applications. These properties include solubility characteristics, lipophilicity, and various physical constants.

Physical Properties

The compound exists as a solid at room temperature with distinctive physical characteristics that influence its handling and storage requirements.

Table 2: Physical Properties of 5-Bromo-3-chlorobenzene-1,2-diamine

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Melting Point | 57-60°C |

| Molar Refractivity | 47.96 |

| Topological Polar Surface Area (TPSA) | 52.04 Ų |

| Number of Heavy Atoms | 10 |

| Number of Aromatic Heavy Atoms | 6 |

| Fraction Csp3 | 0.0 |

| Number of Rotatable Bonds | 0 |

| Number of H-bond Acceptors | 0.0 |

| Number of H-bond Donors | 2.0 |

Solubility and Partition Coefficients

The compound's solubility characteristics and partition coefficients are crucial parameters for understanding its behavior in different media and its potential for biological applications.

Table 3: Solubility and Partition Coefficients

| Property | Method | Value | Classification |

|---|---|---|---|

| Log P (octanol/water) | iLOGP | 1.62 | - |

| Log P (octanol/water) | XLOGP3 | 1.88 | - |

| Log P (octanol/water) | WLOGP | 2.28 | - |

| Log P (octanol/water) | MLOGP | 2.18 | - |

| Log P (octanol/water) | SILICOS-IT | 1.74 | - |

| Consensus Log P (octanol/water) | - | 1.94 | - |

| Log S (water solubility) | ESOL | -2.84 (0.319 mg/ml; 0.00144 mol/l) | Soluble |

| Log S (water solubility) | Ali | -2.59 (0.563 mg/ml; 0.00254 mol/l) | Soluble |

| Log S (water solubility) | SILICOS-IT | -3.15 (0.155 mg/ml; 0.0007 mol/l) | Soluble |

| Parameter | Details |

|---|---|

| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage H317: May cause an allergic skin reaction |

| Additional Hazard Information | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing P310: Immediately call a POISON CENTER or doctor/physician P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| Hazard Codes | C (Corrosive) |

| Risk Statements | 34-43 |

| Safety Statements | 26-36/37/39-45 |

| WGK Germany | 3 |

| Parameter | Details |

|---|---|

| UN Number | UN 3259 |

| Hazard Class | 8 (Corrosive) |

| Packing Group | III |

| Long-term Storage | Store at 2-8°C |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature for short-term storage |

| RIDADR | UN 3259PSN1 8 / PGIII |

Synthesis Methods and Chemical Reactivity

The synthesis of 5-Bromo-3-chlorobenzene-1,2-diamine involves specific reaction conditions and methodologies designed to achieve selective halogenation of the aromatic ring alongside the maintenance of the diamine functionality.

Synthetic Approaches

Several synthetic routes have been documented for the preparation of 5-Bromo-3-chlorobenzene-1,2-diamine, with variations in reagents, conditions, and yields.

Table 6: Documented Synthesis Methods

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Reduction Method | Concentrated HCl, iron powder, methanol | 8-16°C, 16 hours | Involves reduction of a nitro precursor followed by filtration, neutralization to pH 8 with NaHCO3, and extraction with ethyl acetate |

| Halogenation-Based Synthesis | Bromination and chlorination reagents | Careful temperature control | Requires potassium tert-butoxide as a base to facilitate specific substitutions on the aromatic ring while minimizing side reactions |

Reactivity Profile

The reactivity of 5-Bromo-3-chlorobenzene-1,2-diamine is primarily determined by the electron-donating amino groups and the electron-withdrawing halogen substituents on the aromatic ring.

The compound's amino groups activate the aromatic ring toward electrophilic substitution reactions, making it reactive in various organic transformations. This activation is particularly important in the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. For example, the reaction with di(1H-imidazol-1-yl)methanone in chloroform at 60°C for 12 hours under nitrogen atmosphere yields a cyclic product with 76% yield .

Additionally, the compound can undergo cyclization reactions with appropriate carbonyl compounds. In one documented case, the reaction with 1,1,1-trimethoxyethane and ytterbium(III) triflate at 90°C for 1 hour resulted in the formation of 5-bromo-7-chloro-2-methyl-1H-benzo[d]imidazole with 100% yield .

Another significant reaction involves the formation of quinoxaline derivatives. The reaction with 2,3-dihydroxy-1,4-dioxane in ethanol at room temperature for 28 hours produces 7-bromo-5-chloroquinoxaline with a 92% yield .

Applications in Research and Industry

5-Bromo-3-chlorobenzene-1,2-diamine serves as a valuable building block in various applications, particularly in pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound's unique structure with halogen substituents and amino functionality makes it useful in pharmaceutical research. The presence of both electron-donating (amino) and electron-withdrawing (halogen) groups creates a reactive scaffold for further modifications.

In pharmaceutical development, the compound serves as an important intermediate in the synthesis of heterocyclic compounds with potential biological activity. The transformation into benzimidazole derivatives, as documented in the synthesis methods, is particularly relevant for developing compounds with pharmacological properties .

Synthetic Utility

As a synthetic intermediate, 5-Bromo-3-chlorobenzene-1,2-diamine offers several advantages:

-

The halogen substituents provide sites for further functionalization through cross-coupling reactions

-

The ortho-diamine functionality enables the formation of various heterocyclic systems

-

The differential reactivity of bromine and chlorine allows for selective transformations

These properties make the compound valuable in the synthesis of complex molecules with specific substitution patterns that may be difficult to achieve through other routes.

Pharmacological and Biological Properties

The pharmacological and biological properties of 5-Bromo-3-chlorobenzene-1,2-diamine have been characterized through computational and experimental methods, providing insights into its potential behavior in biological systems.

Drug-Likeness and ADME Properties

Computational assessments of the compound's drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics offer preliminary insights into its potential utility in pharmaceutical research.

Table 7: Predicted Pharmacological Properties

| Property | Prediction | Notes |

|---|---|---|

| GI Absorption | High | Suggests good oral bioavailability |

| BBB Permeant | Yes | May cross the blood-brain barrier |

| P-glycoprotein Substrate | No | Less likely to be effluxed from cells |

| CYP1A2 Inhibitor | No | - |

| CYP2C19 Inhibitor | No | - |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Log Kp (skin permeation) | -6.32 cm/s | Moderate skin permeability |

| Bioavailability Score | 0.55 | Moderate predicted bioavailability |

Drug-Likeness Assessments

Various computational models have been used to assess the drug-likeness of the compound according to established criteria.

Table 8: Drug-Likeness Assessment

| Rule Set | Violations | Assessment |

|---|---|---|

| Lipinski's Rule of Five | 0 | Compliant |

| Ghose Filter | None | - |

| Veber Rules | 0 | Compliant |

| Egan's Pharmacokinetics | 0 | Compliant |

| Muegge's Filter | 0 | Compliant |

| PAINS | 0 alerts | No potential assay interference patterns |

| Brenk | 1 alert: heavy_metal | Contains bromine |

| Leadlikeness | No; 1 violation: MW<1.0 | - |

| Synthetic Accessibility | 1.92 (scale 1-10) | Relatively easy to synthesize |

Structural Analogs and Comparative Analysis

5-Bromo-3-chlorobenzene-1,2-diamine belongs to a family of halogenated diaminobenzenes, with several structural analogs that differ in the position and nature of substituents. Understanding these relationships provides insights into structure-activity patterns and optimization strategies.

Related Compounds

Several structural analogs of 5-Bromo-3-chlorobenzene-1,2-diamine have been documented, with variations in the halogen positions or substitution patterns.

Table 9: Structural Analogs of 5-Bromo-3-chlorobenzene-1,2-diamine

| Compound | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| 4-Bromo-3-chlorobenzene-1,2-diamine | 1008361-80-5 | Position of bromine changed from 5 to 4 | 0.92 |

| 3-Bromo-5-chlorobenzene-1,2-diamine | 500862-39-5 | Positions of bromine and chlorine interchanged | Not specified |

| 5-Bromo-3-methylbenzene-1,2-diamine | 76153-06-5 | Chlorine replaced with methyl group | Not specified |

Comparative Reactivity

The reactivity of these compounds varies based on the electronic effects of the substituents and their positions on the aromatic ring. The presence of halogens (bromine and chlorine) enhances the electron-withdrawing properties of the benzene ring, influencing its reactivity in various chemical transformations.

When compared to 3-bromo-5-chlorobenzene-1,2-diamine, 5-bromo-3-chlorobenzene-1,2-diamine shows similar reactivity patterns but may exhibit subtle differences in regioselectivity during electrophilic substitution reactions due to the different positions of the halogen substituents .

The substitution of chlorine with a methyl group, as in 5-bromo-3-methylbenzene-1,2-diamine, introduces a mild electron-donating effect from the methyl group, which can increase the electron density of the aromatic ring and potentially enhance its reactivity toward electrophilic substitution reactions compared to the dichloro analog .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume